molecular formula C9H9ClN4O2 B2390605 2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide CAS No. 2411239-49-9

2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide

Cat. No. B2390605
CAS RN: 2411239-49-9
M. Wt: 240.65
InChI Key: RVVZRYBIOWNUQG-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have attracted a great deal of attention recently .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide” is not explicitly mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Future Directions

The future directions in the field of pyrazolo[1,5-a]pyrimidines research include the development of new synthetic routes and applications of these compounds . The focus is on improving the structural diversity and creating a synergic effect between new synthetic routes and the possible applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c10-4-8(15)11-5-6-3-9(16)14-7(13-6)1-2-12-14/h1-3,12H,4-5H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYAAARWSTXQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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